molecular formula C19H17N3O4 B2468442 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide CAS No. 898454-48-3

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide

Cat. No.: B2468442
CAS No.: 898454-48-3
M. Wt: 351.362
InChI Key: JKASXPHNQQOSNA-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide has been studied for its potential in antibacterial applications. Ishikawa et al. (1990) synthesized a series of derivatives with significant antibacterial activities against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990). Additionally, Tsuji et al. (1995) prepared optically active derivatives showing potent activity against gram-positive bacteria (Tsuji, Tsubouchi, & Ishikawa, 1995).

Fungicidal Applications

Research by Kappe and Kappe (2009) focused on the synthesis of pyrroloquinoline derivatives with potential fungicidal activity. Their work involved synthesizing various derivatives and studying their functionalization (Kappe & Kappe, 2009).

Anticoagulant Activity

Novichikhina et al. (2020) explored the anticoagulant activity of derivatives, particularly evaluating their inhibitory activity against blood coagulation factors Xa and XIa (Novichikhina et al., 2020).

Asthma Treatment Potential

Paris et al. (1995) synthesized a series of pyrroloquinoline derivatives and evaluated their activities against mediators important in asthma, such as histamine, platelet activating factor, and leukotrienes. Their research indicated potential therapeutic application in asthma treatment (Paris et al., 1995).

Diuretic Activity

Ukrainets et al. (2018) conducted a study on N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides, examining their diuretic effects. They found substances within this series that were comparable or superior to known diuretics, such as hydrochlorothiazide (Ukrainets et al., 2018).

Psycho- and Neurotropic Profiling

Podolsky, Shtrygol’, and Zubkov (2017) profiled the psycho- and neurotropic properties of novel derivatives, identifying substances with potential as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Chemosensor Applications

Na et al. (2014) developed a highly selective colorimetric chemosensor for cyanide in aqueous solutions, utilizing derivatives of pyrroloquinoline (Na et al., 2014).

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-16-10-14(9-13-3-2-8-21(17(13)16)19(11)24)20-18(23)12-4-6-15(7-5-12)22(25)26/h4-7,9-11H,2-3,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKASXPHNQQOSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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